molecular formula C21H21N5O4S2 B3957298 N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE

N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3957298
M. Wt: 471.6 g/mol
InChI Key: RYXFYCBJJWQDLX-UHFFFAOYSA-N
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Description

N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, nitrophenyl, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common route involves the initial bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation.

    Reducing agents: Such as hydrogen gas (H2) with a palladium catalyst for reduction.

    Bases: Such as sodium hydride (NaH) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative .

Scientific Research Applications

N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxamide.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group, such as nitrophenylpiperazine.

    Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxamide.

Uniqueness

N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs .

Properties

IUPAC Name

N-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazine-1-carbothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c27-20(19-4-2-12-32-19)23-21(31)25-9-7-24(8-10-25)15-5-6-18(26(28)29)17(13-15)22-14-16-3-1-11-30-16/h1-6,11-13,22H,7-10,14H2,(H,23,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXFYCBJJWQDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE

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